molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azepin-6-one CAS No. 20011-90-9

5H,7H-Dibenzo[b,d]azepin-6-one

Cat. No. B030713
CAS RN: 20011-90-9
M. Wt: 209.24 g/mol
InChI Key: XENVIBFIIPSBJW-UHFFFAOYSA-N
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Description

5H,7H-Dibenzo[b,d]azepin-6-one, also known as 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one, is a compound with a molecular weight of 209.25 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one involves the intramolecular Friedel–Crafts acylation of N-(1,1′)-biphenyl-2-yl-glycine derivatives . The electron-withdrawing property of the amino-protective group was found to be key to the success of seven-membered cyclization .


Molecular Structure Analysis

The 5H,7H-Dibenzo[b,d]azepin-6-one moiety has dynamic axial chirality based on the sp2−sp axis arising from the biphenyl . In addition, N-acylated derivatives have another axial chirality around the Ar−NC(=O) (sp2−sp2) axis and E/Z-amide rotamers based on the N−C(=O) axis .


Chemical Reactions Analysis

N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones exist as pairs of enantiomers [(a1R,a2R) and (a1S,a2S)], and each atropisomer is separable at room temperature . The amide derivatives exist in equilibrium with the E/Z-amide .


Physical And Chemical Properties Analysis

5H,7H-Dibenzo[b,d]azepin-6-one is a solid substance at room temperature . It has a molecular weight of 209.25 .

Scientific Research Applications

Inhibition of Potassium Channels in T Cells

One of the notable applications of 5H,7H-Dibenzo[b,d]azepin-6-one is its role in the inhibition of potassium channels in T cells . This function is crucial because potassium channels are involved in the activation and proliferation of T cells, which play a significant role in immune responses. By inhibiting these channels, 5H,7H-Dibenzo[b,d]azepin-6-one can potentially be used to modulate immune responses, which is beneficial for conditions like autoimmune diseases and in organ transplantation scenarios.

Synthesis of Atropisomeric Molecules

The compound exhibits axial chirality and is used in the synthesis of atropisomeric molecules . These molecules have restricted rotation around a single bond, leading to stable enantiomers at room temperature. The ability to create such enantiomers is valuable in pharmaceuticals, where the chirality of a drug can affect its efficacy and safety.

Intermediate for γ-Secretase Inhibitors

5H,7H-Dibenzo[b,d]azepin-6-one serves as an intermediate in the synthesis of γ-secretase inhibitors . These inhibitors are a class of drugs that can potentially treat Alzheimer’s disease by targeting the γ-secretase enzyme involved in the production of amyloid-beta peptides, which are implicated in the disease’s pathology.

Study of Axial Chirality in Biological Activities

The compound’s axial chirality is of interest in studying the relationship between molecular conformation and biological activity . Since axial chirality can be detected by target molecules such as receptors and enzymes, understanding this relationship can lead to the development of more effective drugs.

Friedel–Crafts Cyclization Reactions

5H,7H-Dibenzo[b,d]azepin-6-one is utilized in Friedel–Crafts cyclization reactions . This type of reaction is used to synthesize complex organic compounds by forming a new carbon-carbon bond, which is fundamental in the construction of cyclic structures in organic chemistry.

Synthesis of Biologically Active Molecules

The compound forms the scaffold for various biologically active molecules . Its structure is found in a range of compounds with diverse biological activities, making it a valuable starting point for the development of new therapeutic agents.

Exploration of Atropisomer Separation

Research into the separation of atropisomers of 5H,7H-Dibenzo[b,d]azepin-6-one can lead to advancements in the purification processes of chiral compounds . This is particularly important in the pharmaceutical industry, where the isolation of a specific enantiomer can be crucial for drug effectiveness.

Development of New Synthetic Methodologies

The compound is also involved in the development of new synthetic methodologies . For example, the intramolecular Friedel–Crafts cyclization of N-benzyloxycarbonylated biaryl amino acids to produce 5H,7H-Dibenzo[b,d]azepin-6-one is a novel approach that can be applied to other synthetic challenges.

Mechanism of Action

Target of Action

5H,7H-Dibenzo[b,d]azepin-6-one, also known as 5H-Dibenzo[b,d]azepin-6(7H)-one, is primarily used as an intermediate in the production of γ-secretase inhibitors . γ-Secretase is a multi-subunit protease complex, infamous for its role in producing β-amyloid peptide, a compound involved in Alzheimer’s disease.

Mode of Action

It is known that the compound is used to synthesize γ-secretase inhibitors . These inhibitors work by preventing the γ-secretase complex from cleaving its substrates, thereby reducing the production of β-amyloid peptide.

Biochemical Pathways

The biochemical pathway affected by 5H,7H-Dibenzo[b,d]azepin-6-one is the amyloidogenic processing pathway of the amyloid precursor protein (APP). In this pathway, APP is cleaved by β-secretase and γ-secretase to produce β-amyloid peptide. By inhibiting γ-secretase, the production of β-amyloid peptide is reduced, which is beneficial in the treatment of Alzheimer’s disease .

Result of Action

The primary result of the action of 5H,7H-Dibenzo[b,d]azepin-6-one, through its role in the synthesis of γ-secretase inhibitors, is a reduction in the production of β-amyloid peptide. This can potentially slow the progression of Alzheimer’s disease, as β-amyloid plaques are a major pathological hallmark of this condition .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The complex stereochemical structures of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives are considered to constitute a key core structure of the immunosuppressive activity . Future research could focus on further understanding these structures and their implications for the development of new drug candidates.

properties

IUPAC Name

5,7-dihydrobenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENVIBFIIPSBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463718
Record name 5H,7H-Dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20011-90-9
Record name 5H,7H-Dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AlCl3 (12.1 g) was added to a solution of N-biphenyl-2-yl-2-chloro-acetamide (9.9 g) in 1,3-dichlorobenzene (99 mL). The reaction mixture was stirred for 24 hours at 170° C., cooled to 0° C. and poured into ice-water (1500 mL). The suspension obtained was filtered off, the precipitate washed with water (250 mL), 2 portions of hexane/dichloromethane 4:1 (25 mL), 2 portions of water (125 mL) and 2 portions of hexane (25 mL) affording 5H,7H-dibenzo[b,d]azepin-6-one (6.9 g, 82.5%) as an off-white powder.
Name
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two

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